Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)-
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Overview
Description
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of phenols and benzopyrans, which are known for their significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic and benzopyran derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s phenolic and benzopyran structures allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-: Known for its simpler structure and different reactivity profile.
Phenol, 2,3-dimethyl-: Another phenolic compound with distinct chemical properties.
2H-1-Benzopyran-2-one, 7-methoxy-: Shares the benzopyran core but differs in functional groups.
Uniqueness
Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- stands out due to its unique combination of phenolic and benzopyran structures, which confer specific chemical reactivity and biological activity not found in simpler analogs.
This detailed overview highlights the significance of Phenol, p-(2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)- in various fields of research and industry
Properties
CAS No. |
84394-22-9 |
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Molecular Formula |
C24H22O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-(7-methoxy-2,2-dimethyl-4-phenylchromen-3-yl)phenol |
InChI |
InChI=1S/C24H22O3/c1-24(2)23(17-9-11-18(25)12-10-17)22(16-7-5-4-6-8-16)20-14-13-19(26-3)15-21(20)27-24/h4-15,25H,1-3H3 |
InChI Key |
NUVUUNIHLWCXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
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